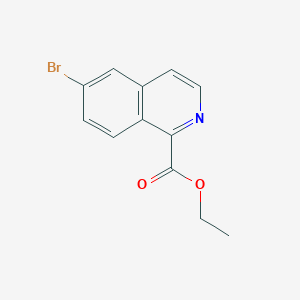
6-溴异喹啉-1-羧酸乙酯
描述
Ethyl 6-bromoisoquinoline-1-carboxylate is a chemical compound with the CAS number 1020576-70-8 . It has a molecular weight of 280.12 . The IUPAC name for this compound is ethyl 6-bromo-1-isoquinolinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 6-bromoisoquinoline-1-carboxylate is1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 6-bromoisoquinoline-1-carboxylate is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.科学研究应用
合成和抗菌活性
- 该化合物已被用于合成抗菌剂,研究表明其在针对革兰氏阳性菌和革兰氏阴性菌的有效分子创建中很有用。一个值得注意的例子是合成 1-乙基-6-氟-1,4-二氢-4-氧代-7-(1-哌嗪基)喹啉-3-羧酸,该酸显示出显着的抗菌活性,并且对各种细菌的活性高于氧氟沙星。该研究强调了结构修饰以增强抗菌功效的重要性 (Koga et al., 1980)。
在杂环化学中的合成应用
- 6-溴异喹啉-1-羧酸乙酯在对偶氮的自由基环化反应中用作构建模块,促进了三环和四环杂环的合成。该应用对于开发具有潜在药理活性的新型分子骨架至关重要。该过程包括使用 2-(2-溴苯基)乙基甲磺酸酯对偶氮进行烷基化以合成自由基前体,然后将其环化以产生连接到偶氮的新 6 元环 (Allin et al., 2005)。
抗癌特性
- 另一项研究重点是将 2-(6,7-二甲氧基-3,4-二氢异喹啉-1-基)乙酸乙酯与重氮化苯胺偶联以产生新型环状二氢异喹啉杂环。这些化合物针对包括乳腺腺癌、肝细胞癌和结直肠癌在内的各种癌细胞系进行了细胞毒性筛选,显示出有希望的抗肿瘤活性。分子对接模拟表明,最有效的化合物可以在癌细胞中引发细胞凋亡,表明它们作为抗癌剂的潜力 (Saleh et al., 2020)。
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
ethyl 6-bromoisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJPPHSTFPCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromoisoquinoline-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

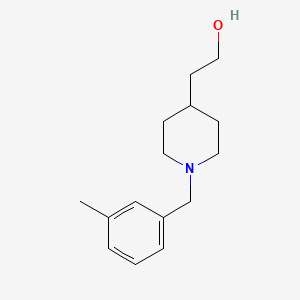
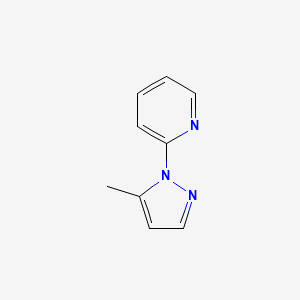
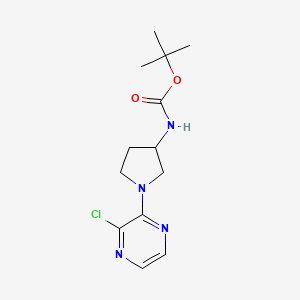
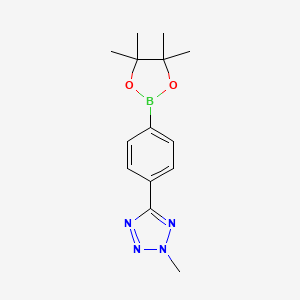
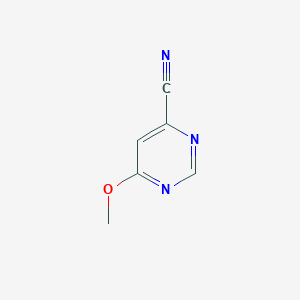
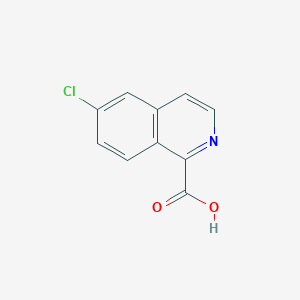
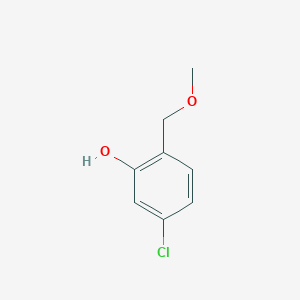
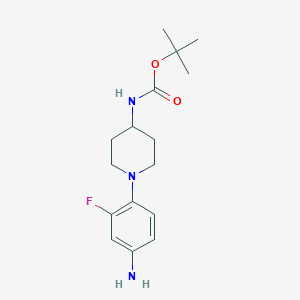
![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)
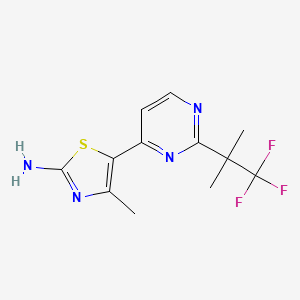
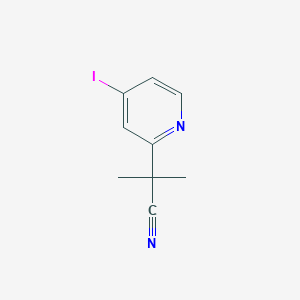
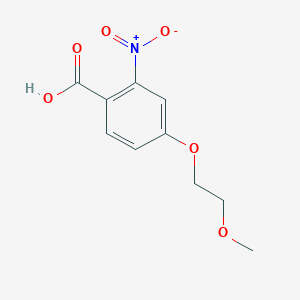
![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
amine](/img/structure/B1467838.png)